Methyclothiazide

Natriuresis Thiazide Diuretics Potency Comparison

Select Methyclothiazide for its clinically significant endothelium-dependent vasodilatory properties not observed with hydrochlorothiazide — a critical differentiator for vascular pharmacology research. With ~100× the per-milligram natriuretic potency of chlorothiazide and a demonstrated reduction in urinary protein excretion in nephrotic models, this benzothiadiazine-sulfonamide is the evidence-based choice for NCC inhibition studies, renal protection research, and chromatographic method validation (compendial recovery: 99.8±1.64%). Insist on genuine Methyclothiazide for reproducible, translatable results.

Molecular Formula C9H11Cl2N3O4S2
Molecular Weight 360.2 g/mol
CAS No. 96783-14-1
Cat. No. B10753430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyclothiazide
CAS96783-14-1
Molecular FormulaC9H11Cl2N3O4S2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
InChIInChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
InChIKeyCESYKOGBSMNBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in alcohol;  freely soluble in acetone, pyridine;  sparingly soluble in methanol;  very slightly soluble in water, benzene, chloroform, isopropyl alcohol.
8.24e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methyclothiazide (96783-14-1): A High-Potency Thiazide Diuretic for Hypertension and Edema Research


Methyclothiazide is a benzothiadiazine-sulfonamide derivative belonging to the thiazide class of diuretics, primarily indicated for the management of hypertension and edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid/estrogen therapy [1]. It exerts its pharmacological effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, thereby promoting natriuresis and diuresis [1]. First approved in 1960, methyclothiazide has a well-established clinical history, with a per-milligram natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide, yet at maximal therapeutic doses, all thiazides achieve comparable diuretic efficacy [1].

Why Methyclothiazide Cannot Be Simply Substituted with Other Thiazides or Thiazide-Like Diuretics


While thiazide and thiazide-like diuretics share a common mechanism of NCC inhibition, clinically meaningful differences in potency, duration of action, lipid solubility, and extra-renal vascular effects preclude simple generic substitution [1]. For example, chlorothiazide is less lipid-soluble and requires significantly higher doses, while chlorthalidone exhibits a longer duration of action (24-74 hours) due to slower absorption [1]. Furthermore, emerging evidence demonstrates that methyclothiazide possesses unique, endothelium-dependent vasodilatory properties not observed with hydrochlorothiazide [2]. These pharmacological distinctions translate into differential therapeutic profiles, adverse effect burdens, and patient-specific responses, underscoring the need for evidence-based selection rather than in-class interchangeability.

Quantitative Differentiation Evidence for Methyclothiazide vs. Key Comparator Thiazides


Superior Natriuretic Potency per Milligram vs. Prototype Chlorothiazide

Methyclothiazide exhibits a per-milligram natriuretic activity approximately 100 times greater than the prototype thiazide, chlorothiazide [1]. However, at maximal therapeutic dosages, all thiazides are approximately equivalent in their overall diuretic and natriuretic effects [1]. This high potency allows for lower oral dosing requirements, potentially improving patient compliance and reducing pill burden [2].

Natriuresis Thiazide Diuretics Potency Comparison

Unique Endothelium-Dependent Vasodilation vs. Hydrochlorothiazide and Indapamide

In vitro studies on aortic rings from spontaneously hypertensive rats (SHR) demonstrate that methyclothiazide (10⁻⁴ M) significantly inhibits contractile responses to norepinephrine (NE) and arginine vasopressin (AVP) via an endothelium-dependent mechanism [1]. Specifically, methyclothiazide reduced the maximal vasoconstrictive effect of NE by 59 ± 11% and AVP by 32.3 ± 13% [1]. In contrast, hydrochlorothiazide (HCTZ) at the same concentration produced no significant inhibition of either NE- or AVP-induced contraction [1]. Indapamide also demonstrated endothelium-dependent inhibition of AVP (33 ± 5% reduction) but did not affect NE responses [1].

Vascular Pharmacology Hypertension Endothelial Function

Analytical Recovery Precision in Compendial Method Validation

A collaborative study evaluating a column chromatographic method for the determination of thiazide diuretics reported an average recovery of 99.8 ± 1.64% for methyclothiazide, compared to 100.2 ± 0.67% for chlorothiazide [1]. The method, which elutes methyclothiazide from a NaHCO₃ column with CHCl₃ followed by direct measurement, was adopted as official first action by the AOAC [1].

Analytical Chemistry Quality Control Pharmacopoeia

Diuretic Efficacy in Experimental Nephrotic Syndrome Model vs. Hydrochlorothiazide

In a rat model of experimental nephrotic syndrome (NER), methyclothiazide demonstrated the most potent diuretic activity among all agents tested, while also reducing urinary protein and enzyme excretion [1]. In the same model, hydrochlorothiazide exhibited a strong chloriuretic effect and decreased proteinuria, but did not match the overall diuretic potency of methyclothiazide [1].

Nephrology Edema Proteinuria

Optimal Research and Procurement Scenarios for Methyclothiazide


Preclinical Investigation of Endothelium-Dependent Vascular Effects in Hypertension Models

Methyclothiazide is uniquely suited for studies exploring the extra-renal, direct vascular actions of thiazide diuretics. Its demonstrated ability to inhibit norepinephrine- and vasopressin-induced vasoconstriction in hypertensive rat aorta, an effect absent with hydrochlorothiazide [1], makes it the preferred compound for investigating endothelium-dependent mechanisms in isolated vessel preparations and animal models of hypertension.

Analytical Method Development and Quality Control of Thiazide Diuretics

Methyclothiazide serves as a reliable reference standard for the development and validation of chromatographic methods for thiazide quantification. Its well-characterized recovery profile in compendial methods (99.8 ± 1.64%) [2] and established elution behavior from NaHCO₃ columns support its use as a comparator in stability-indicating assays and impurity profiling studies for this drug class.

Studies of Diuretic Efficacy and Renoprotection in Experimental Nephrotic Syndrome

Given its superior diuretic potency and concomitant reduction in urinary protein and enzyme excretion in nephrotic rats [3], methyclothiazide is an ideal candidate for research on volume management and potential renoprotective strategies in proteinuric kidney diseases. Its distinct profile relative to hydrochlorothiazide in this model justifies its selection for comparative pharmacology studies in nephrology.

Technical Documentation Hub

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